1-(3-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

LDHA inhibition Cancer metabolism Enzyme kinetics

1-(3-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 43094-96-8) is a pyrrolidine-3-carboxylic acid derivative bearing a 3-carboxyphenyl substituent at the N1 position and an oxo group at C5. It has a molecular weight of 249.22 g/mol, a molecular formula of C₁₂H₁₁NO₅, and a calculated topological polar surface area of 94.9 Ų.

Molecular Formula C12H11NO5
Molecular Weight 249.222
CAS No. 43094-96-8
Cat. No. B2577046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
CAS43094-96-8
Molecular FormulaC12H11NO5
Molecular Weight249.222
Structural Identifiers
SMILESC1C(CN(C1=O)C2=CC=CC(=C2)C(=O)O)C(=O)O
InChIInChI=1S/C12H11NO5/c14-10-5-8(12(17)18)6-13(10)9-3-1-2-7(4-9)11(15)16/h1-4,8H,5-6H2,(H,15,16)(H,17,18)
InChIKeyZNSFKTDVFXKQLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 43094-96-8): Structural and Chemical Profile


1-(3-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 43094-96-8) is a pyrrolidine-3-carboxylic acid derivative bearing a 3-carboxyphenyl substituent at the N1 position and an oxo group at C5 [1]. It has a molecular weight of 249.22 g/mol, a molecular formula of C₁₂H₁₁NO₅, and a calculated topological polar surface area of 94.9 Ų [1]. This compound is catalogued in authoritative chemical databases under synonyms including BBL021224 and STK893930, and is commercially available as a research chemical and synthetic building block [1].

Why 1-(3-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid Cannot Be Replaced by Generic 5-Oxopyrrolidine Analogs


The 5-oxopyrrolidine-3-carboxylic acid scaffold is a common pharmacophore, but the identity of the N1-substituent dictates biological target engagement and physicochemical properties. Substitution with a 3-carboxyphenyl group, as in this compound, confers a specific interaction profile distinct from that of the parent scaffold or simpler aryl analogs. For example, the introduction of a carboxylic acid moiety at the meta-position of the phenyl ring provides an additional hydrogen bond donor/acceptor and a polar functional group that influences binding to target enzymes such as lactate dehydrogenase (LDH) isoforms [1]. Furthermore, class-level data indicate that the presence of an aromatic radical at the 1-position enhances analgesic activity relative to aliphatic-substituted derivatives [2]. Therefore, generic substitution with unsubstituted phenyl or aliphatic analogs is not scientifically equivalent; the specific 3-carboxyphenyl substitution is a critical determinant of activity and selectivity.

Quantitative Evidence for Selecting 1-(3-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 43094-96-8)


LDHA Inhibition: Potency Comparison with 5-Oxopyrrolidine-3-carboxylic Acid Baseline

1-(3-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid inhibits human lactate dehydrogenase A (LDHA) with a Ki of 5.46 μM [1]. In contrast, the unsubstituted parent scaffold, 5-oxopyrrolidine-3-carboxylic acid, exhibits a Ki of 1.90 μM for LDHA under comparable mixed inhibition assay conditions [2]. While the parent scaffold is approximately 2.9-fold more potent, the 3-carboxyphenyl derivative still displays micromolar affinity, and the structural modification provides a distinct chemical handle for further optimization or mechanistic studies.

LDHA inhibition Cancer metabolism Enzyme kinetics

LDHB Inhibition and Isoform Selectivity Profile

1-(3-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid inhibits human lactate dehydrogenase B (LDHB) with a Ki of 15.1 μM (1.51E+4 nM) [1]. Comparison of its Ki values for LDHA (5.46 μM) and LDHB (15.1 μM) reveals a 2.8-fold selectivity for the LDHA isoform [1]. This selectivity profile is a quantifiable differentiation point that may be relevant for programs targeting LDHA-predominant cancers while minimizing effects on LDHB-expressing tissues.

LDHB inhibition Isoform selectivity Metabolic disease

Analgesic Activity: Class-Level Advantage of Aromatic 1-Substituents

In a class-level study of 1-substituted 5-oxopyrrolidine-3-carboxylic acids, compounds bearing an aromatic or heterocyclic radical at the 1-position demonstrated slightly greater analgesic activity compared to those with aliphatic substituents [1]. The test compounds were administered at 50 mg/kg in the hot-plate model, with metamizole sodium (93 mg/kg) as reference [1]. 1-(3-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, possessing a 3-carboxyphenyl (aromatic) substituent, is thus inferred to belong to the more active aromatic subclass, distinguishing it from aliphatic analogs.

Analgesic Antihypoxic Pain research

BACE-1 Inhibitor Development: Scaffold Validation and Synthetic Utility

5-Oxo-pyrrolidine-3-carboxylic acid derivatives, including the fully substituted analogs accessible via directed C(sp³)–H functionalization, have been identified as sub-micromolar inhibitors of BACE-1, a key target in Alzheimer's disease [1]. The key aryl appendage introduced at the C3 position engages the BACE-1 S2′ subsite, and the carboxylic acid group serves as a directing group for Pd-catalyzed C–H activation [1]. 1-(3-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, with its 3-carboxyphenyl group and free carboxylic acid at the 3-position, is a viable precursor for generating stereochemically dense BACE-1 inhibitor libraries using this methodology.

BACE-1 inhibition Alzheimer's disease C–H activation Synthetic building block

Physicochemical Differentiation: cLogP and Hydrogen Bonding Capacity

The 3-carboxyphenyl substitution imparts distinct physicochemical properties relative to unsubstituted phenyl or aliphatic analogs. 1-(3-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid has a computed XLogP3-AA value of 0, indicating balanced lipophilicity/hydrophilicity, and two hydrogen bond donors and five hydrogen bond acceptors [1]. In contrast, the unsubstituted phenyl analog (1-phenyl-5-oxopyrrolidine-3-carboxylic acid, CAS 39629-86-2, C₁₁H₁₁NO₃) has a higher predicted cLogP of approximately 0.92 [2] and only one hydrogen bond donor, which may affect solubility, permeability, and target binding.

Physicochemical properties Drug-likeness Solubility Permeability

Recommended Application Scenarios for 1-(3-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 43094-96-8)


LDH Isoform Selectivity Profiling in Cancer Metabolism Studies

Given its micromolar Ki values for LDHA (5.46 μM) and LDHB (15.1 μM) and its 2.8-fold selectivity for LDHA [1], this compound is suitable as a reference tool or starting point for developing LDHA-preferential inhibitors. Researchers investigating the Warburg effect and lactate metabolism in cancer cells can utilize it to probe isoform-specific functions and to benchmark novel inhibitors.

Building Block for BACE-1 Inhibitor Library Synthesis via C–H Functionalization

The presence of a carboxylic acid group at the 3-position enables directed Pd-catalyzed C(sp³)–H activation, allowing for the introduction of diverse aryl appendages to generate fully substituted 5-oxopyrrolidines [2]. This compound can serve as a key intermediate in medicinal chemistry campaigns targeting BACE-1 for Alzheimer's disease, as the scaffold has demonstrated sub-micromolar BACE-1 inhibition when appropriately functionalized [2].

Analgesic and Antihypoxic Screening in CNS Drug Discovery

Class-level evidence indicates that aromatic 1-substituted 5-oxopyrrolidine-3-carboxylic acids exhibit enhanced analgesic activity compared to aliphatic analogs [3]. With its 3-carboxyphenyl substituent, this compound is a relevant candidate for inclusion in analgesic and antihypoxic screening cascades, particularly in academic and industrial pain research programs seeking novel non-opioid agents.

Physicochemical Comparator in Structure-Property Relationship (SPR) Studies

The distinct XLogP3-AA value of 0, combined with its hydrogen bond donor/acceptor profile [4], makes this compound a valuable comparator in SPR studies assessing the impact of a meta-carboxylic acid moiety on solubility, permeability, and protein binding. It can be used alongside its 4-carboxyphenyl isomer (CAS 40306-01-2) to investigate positional isomer effects on physicochemical and biological properties.

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